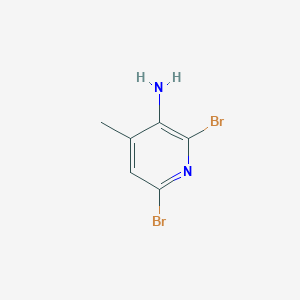

2,6-Dibromo-4-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUAWLPRARGYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560033 | |

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126354-83-4 | |

| Record name | 2,6-Dibromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dibromo-4-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document compiles available data on its core properties, outlines detailed experimental protocols for its synthesis and analysis, and visualizes relevant chemical workflows.

Core Chemical Properties

This compound, also known as 3-Amino-2,6-dibromo-4-methylpyridine, is a solid organic compound.[1] Its core physicochemical properties are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₆H₆Br₂N₂ | [2] |

| Molecular Weight | 265.95 g/mol | [2] |

| Appearance | White to light yellow crystalline powder. | [1] |

| Melting Point | 123-124 °C | [3] |

| Boiling Point | 276.5 ± 35.0 °C (Predicted) | [3] |

| Density | 1.990 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and spectroscopic principles of related compounds, the following characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons. For the closely related isomer, 2-Amino-5-bromo-4-methylpyridine, the following ¹H NMR data has been reported in CDCl₃:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 8.078 | Singlet | 1H | H-6 (Pyridine) | [4] |

| 6.406 | Singlet | 1H | H-3 (Pyridine) | [4] |

| 4.481 | Singlet | 2H | -NH₂ (Amino) | [4] |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of a primary aromatic amine like this compound is expected to exhibit characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibration Mode |

| 3500-3300 | N-H stretching (asymmetric and symmetric) |

| 1650-1580 | N-H bending (scissoring) |

| 1335-1250 | C-N stretching (aromatic amine) |

| ~3050 | Aromatic C-H stretching |

| ~1600, ~1475 | C=C stretching (pyridine ring) |

| 910-665 | N-H wagging |

| Below 800 | C-Br stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyridine ring.

Experimental Protocols

Synthesis of a Brominated 4-Methylpyridin-amine (Representative Protocol)

This protocol details the synthesis of 2-amino-5-bromo-4-methylpyridine, a structural isomer of the target compound, via electrophilic bromination.[5]

Objective: To synthesize 2-amino-5-bromo-4-methylpyridine from 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Stir the mixture until all the starting material has dissolved. Cool the flask in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution, ensuring the temperature is maintained at 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing water. This will cause a brown solid to precipitate.[5] Filter the solid using a Büchner funnel and wash it thoroughly with water.[5]

-

Purification: Dry the collected solid. Wash the dried brown solid with 164 ml of acetonitrile. Filter the solid again and dry to obtain the final product.[5] The expected yield of 2-amino-5-bromo-4-methylpyridine is approximately 80%.[5]

NMR Spectroscopy (General Protocol)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent and gently swirl to dissolve the sample completely.

-

Transfer: Transfer the solution into a clean NMR tube.

-

Data Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy (General Protocol)

Objective: To obtain the FT-IR spectrum of the solid sample.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (General Protocol)

Objective: To determine the molecular weight and fragmentation pattern of the sample.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., Methanol or Acetonitrile)

-

Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For ESI, the data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated aminopyridine derivative, based on the representative protocol provided.

Caption: General workflow for the synthesis of a brominated aminopyridine.

Conceptual Signaling Pathway Inhibition

Substituted aminopyridines are valuable scaffolds in drug discovery, particularly for the development of kinase inhibitors.[7] For instance, derivatives of the related 2-Amino-5-bromo-4-methylpyridine have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division that is often overexpressed in cancer.[7] The diagram below illustrates a conceptual model of how such an inhibitor might function.

References

- 1. 2-Amino-3,5-Dibromo-4-Methyl Pyridine Manufacturer & Supplier | Properties, Safety Data & Uses | High Purity Chemical China [pipzine-chem.com]

- 2. scbt.com [scbt.com]

- 3. 3430-29-3 CAS MSDS (2-Amino-3,5-dibromo-4-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis and handling of the described chemical should be performed by trained professionals in a controlled laboratory setting.

Introduction

Chemical Identity and Physicochemical Properties

While direct experimental data for 2,6-Dibromo-4-methylpyridin-3-amine is limited, the properties of closely related isomers can provide valuable estimates. The following tables summarize the available data for relevant compounds.

Table 1: CAS Numbers of this compound and Related Compounds

| Compound Name | CAS Number |

| This compound | Not readily available |

| 2,6-dibromo-4-(methyl-d3)pyridin-3-amine | Not readily available |

| 2-Amino-3,5-dibromo-4-methylpyridine | 3430-29-3[1] |

| 2,6-Dibromo-4-methylpyridine | 73112-16-0[2] |

| 2,6-Dibromopyridin-4-amine | 39771-34-1[3] |

| 4-Bromo-6-methylpyridin-3-amine | 1060812-94-3[4] |

Table 2: Physicochemical Data of Related Pyridine Derivatives

| Property | 2-Amino-3,5-dibromo-4-methylpyridine | 2,6-Dibromo-4-methylpyridine |

| Molecular Formula | C₆H₆Br₂N₂[1] | C₆H₅Br₂N[5] |

| Molecular Weight | 265.93 g/mol [1] | 250.92 g/mol [5] |

| Appearance | Solid[1] | - |

| Melting Point | 123-124 °C[1] | - |

| Boiling Point | 276.5 ± 35.0 °C[1] | - |

| SMILES | CC1=C(C(=C(N=C1)Br)N)Br | CC1=CC(=NC(=C1)Br)Br[5] |

| InChIKey | Not Available | OHBIPNNTWKNAGC-UHFFFAOYSA-N[5] |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned through two primary strategies: the direct bromination of a suitable aminopyridine precursor or the amination of a dibrominated pyridine.

Logical Synthesis Workflow

The diagram below illustrates a potential synthetic workflow starting from 4-methylpyridin-3-amine. This pathway involves a regioselective bromination, which can be challenging due to the activating nature of the amino group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 4-methylpyridin-3-amine

This protocol is a generalized procedure and may require optimization for the specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylpyridin-3-amine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.2 eq.) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide (NBS) (2.2 eq.) can be used as the brominating agent, added portion-wise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution by the slow addition of a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired this compound.

Potential Biological Activity

While no specific biological data exists for this compound, the broader class of substituted pyridine derivatives is known for a wide range of pharmacological activities.[6][7][8]

-

Antimicrobial and Antiviral Properties: Pyridine-based compounds are a well-established class of antimicrobial and antiviral agents.[7] The presence of halogen and amine functionalities can enhance these activities.

-

Anticancer Activity: Various substituted aminopyridines have been investigated for their potential as anticancer agents.[9] The specific substitution pattern is critical for their cytotoxic effects against different cancer cell lines.

-

Enzyme Inhibition: Depending on their structure, aminopyridine derivatives can act as inhibitors for various enzymes, which is a common mechanism for their therapeutic effects.

Further research is necessary to elucidate the specific biological profile of this compound.

Signaling Pathways

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. For researchers interested in the potential biological effects of this compound, a logical first step would be to perform broad-spectrum screening assays to identify any significant biological activity. If activity is confirmed, further studies could then be designed to investigate the specific molecular targets and signaling pathways involved.

The diagram below illustrates a general workflow for investigating the biological activity and mechanism of action of a novel compound.

Caption: General workflow for biological activity screening.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a starting point for researchers by consolidating information on related compounds and proposing a viable synthetic route. The rich history of substituted pyridines in drug discovery suggests that this compound could be a valuable building block for developing new therapeutic agents. Further investigation into its synthesis, characterization, and biological activity is warranted.

References

- 1. cynorlaboratories.com [cynorlaboratories.com]

- 2. 2,6-Dibromo-4-methylpyridine | VSNCHEM [vsnchem.com]

- 3. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1060812-94-3|4-Bromo-6-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. 2,6-Dibromo-4-methylpyridine | C6H5Br2N | CID 11288174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 9. benchchem.com [benchchem.com]

2,6-Dibromo-4-methylpyridin-3-amine molecular weight and formula

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties

The fundamental molecular characteristics of this compound have been determined. The compound's molecular formula is C6H6Br2N2. This formula indicates the presence of six carbon atoms, six hydrogen atoms, two bromine atoms, and two nitrogen atoms. The calculated molecular weight of this compound is approximately 265.93 g/mol . This value is consistent with that of its isomer, 3,5-Dibromo-4-methylpyridin-2-amine[1][2].

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H6Br2N2 |

| Molecular Weight | 265.93 g/mol [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not available in the provided search results.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dibromo-4-methylpyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectral data for 2,6-Dibromo-4-methylpyridin-3-amine could not be located. This guide has been constructed as a representative template. The ¹H NMR data presented is for the closely related analog, 2-Amino-3-bromo-4-methylpyridine , which features a similar substitution pattern. The ¹³C NMR data is predicted based on established substituent effects on the pyridine ring. This document serves to illustrate the expected spectral characteristics and provide a framework for analysis should experimental data become available.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For complex substituted heterocycles such as this compound, ¹H and ¹³C NMR provide critical information regarding the electronic environment of individual protons and carbons, their connectivity, and the overall molecular structure. This guide offers a detailed overview of the expected NMR spectral features of the title compound, supported by data from a close structural analog and theoretical predictions.

Predicted and Analog-Based NMR Data

The substitution pattern of this compound, with two bromine atoms, a methyl group, and an amino group on the pyridine ring, leads to a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the bromine atoms and the electron-donating properties of the amino and methyl groups significantly influence the chemical shifts of the ring protons and carbons.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the single aromatic proton, the amino protons, and the methyl protons. The data below is for the analog 2-Amino-3-bromo-4-methylpyridine in CDCl₃.[1] The chemical shifts for this compound would be influenced by the additional bromine at the 6-position, likely causing a downfield shift for the remaining aromatic proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.52 | d | 6.0 |

| -NH₂ | 5.00 | br s | - |

| -CH₃ | 2.32 | s | - |

| H-6 | 7.84 | d | 6.0 |

Table 1: ¹H NMR Data for the Analog 2-Amino-3-bromo-4-methylpyridine in CDCl₃.[1]

The ¹³C NMR spectrum of this compound will display six signals corresponding to the five pyridine ring carbons and the methyl carbon. The chemical shifts are predicted based on the additive effects of the substituents on the pyridine ring. The carbons bearing the bromine atoms (C-2 and C-6) are expected to be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~130 |

| C-4 | ~150 |

| C-5 | ~110 |

| C-6 | ~140 |

| -CH₃ | ~20 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aminopyridines. The choice of solvent can influence the chemical shifts, particularly of the amino protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships of substituent effects on the pyridine ring.

References

An In-depth Technical Guide to 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-methylpyridin-3-amine, a halogenated and substituted aminopyridine derivative. While this specific isomer is not extensively documented in current scientific literature, this document extrapolates its probable chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological activities based on the well-established pharmacology of related aminopyridine compounds. This guide serves as a foundational resource for researchers interested in the synthesis and investigation of novel aminopyridine derivatives for potential applications in drug discovery and development.

Introduction

Aminopyridines are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The aminopyridine scaffold is a key pharmacophore in numerous clinically used drugs and investigational agents. Halogenation of the pyridine ring is a common strategy in drug design to modulate the physicochemical properties and biological potency of lead compounds. This compound represents a specific, yet sparsely explored, substitution pattern within this chemical class. This guide aims to provide a detailed theoretical framework for its synthesis, characterization, and potential biological relevance.

Chemical Properties and Data

There is a lack of specific experimental data for this compound in the public domain. However, based on the properties of structurally similar compounds, such as other brominated methylpyridamines, the following properties can be anticipated.

| Property | Predicted Value |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 120-130 °C |

| Boiling Point | >270 °C (Predicted) |

| Solubility | Soluble in organic solvents like dichloromethane, methanol; sparingly soluble in water. |

| pKa | ~2.5 (Predicted for the pyridine nitrogen) |

Proposed Synthesis

A plausible synthetic route to this compound involves the direct bromination of a suitable precursor, 4-methylpyridin-3-amine. The amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions.

Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the isomeric compound, 2-amino-3,5-dibromo-4-methylpyridine.

Materials:

-

4-methylpyridin-3-amine

-

Concentrated Sulfuric Acid (98%)

-

Bromine

-

Sodium Hydroxide (50% aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Methanol

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-methylpyridin-3-amine (1 equivalent) in concentrated sulfuric acid.

-

Cool the resulting solution to 0°C in an ice bath.

-

Slowly add bromine (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 10. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Extract the aqueous filtrate with dichloromethane (3 x volume of filtrate).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield a solid residue.

-

Combine this residue with the precipitate collected in step 8.

-

Purify the combined crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford pure this compound.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not available. However, the broader class of aminopyridines is well-known for its effects on the central and peripheral nervous systems.

The primary mechanism of action for many aminopyridines is the blockade of voltage-gated potassium channels.[1] By inhibiting these channels, aminopyridines prolong the action potential duration, leading to an increased influx of calcium ions at the presynaptic terminal. This, in turn, enhances the release of neurotransmitters such as acetylcholine.[1] This mechanism is particularly relevant in conditions characterized by demyelination, such as multiple sclerosis, where the restoration of action potential conduction can lead to clinical improvement.[2]

Hypothetical Signaling Pathway

Caption: Potential mechanism of action via potassium channel blockade.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, this guide provides a robust theoretical foundation for its synthesis and potential biological activity based on established principles of organic chemistry and pharmacology of related aminopyridines. The proposed synthetic protocol offers a starting point for researchers to access this compound for further studies. The anticipated biological activity as a potassium channel blocker suggests potential applications in neurological disorders, warranting future exploration of its pharmacological profile. This document is intended to catalyze further research into this and other novel aminopyridine derivatives.

References

An In-depth Technical Guide on the Solubility of 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,6-Dibromo-4-methylpyridin-3-amine, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific literature and databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide candidly presents this information gap and, in response, provides detailed, generalized experimental protocols to enable researchers to determine the solubility of this compound in various solvents. The methodologies described are standard, reliable, and applicable in a typical laboratory setting. Furthermore, a logical workflow for solubility determination is provided to guide the experimental process.

Introduction

This compound is a substituted pyridine derivative. Such compounds are pivotal building blocks in the development of novel pharmaceutical agents and functional materials. The solubility of a compound is a critical physicochemical property that influences its behavior in both chemical reactions and biological systems. It is a key parameter for:

-

Reaction Kinetics: Affecting the rate and outcome of chemical syntheses.

-

Purification Processes: Guiding the selection of appropriate solvents for crystallization and chromatography.

-

Formulation Development: Determining the feasibility of developing various dosage forms for drug delivery.

-

Biological Assays: Ensuring the compound is in a suitable state for in vitro and in vivo testing.

Given the importance of this parameter, the current lack of available data for this compound presents a challenge for researchers. This guide aims to bridge this gap by providing the necessary tools and methodologies to generate this crucial information.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific literature and chemical databases has not yielded any specific quantitative solubility data for this compound. To aid researchers in their work, the following table is provided as a template to be populated with experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Water | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., DMSO | ||||

| e.g., Dichloromethane | ||||

| e.g., Acetone | ||||

| e.g., Toluene |

Experimental Protocols for Solubility Determination

The following are established and reliable methods for determining the solubility of a solid compound in a liquid solvent. The choice of method may depend on the properties of the compound and the available analytical instrumentation.

This is a widely recognized and accurate method for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with secure caps

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the solution using a syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute: The concentration of the solute in the filtered saturated solution can be determined by several methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution into the weighed vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the vial. Calculate the solubility in the desired units (e.g., g/100 mL).

-

-

Spectroscopic/Chromatographic Analysis (e.g., HPLC, UV-Vis):

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Take a precise volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These are often based on turbidimetry, light scattering, or direct UV measurement in microtiter plates. While generally less accurate than the shake-flask method, they are useful for preliminary assessments.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is a critical aspect of ensuring reproducible results. The following diagram illustrates the general workflow for the isothermal equilibrium method.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with the necessary framework to determine this vital parameter. The detailed experimental protocols for the isothermal equilibrium method, coupled with options for both gravimetric and instrumental analysis, offer a robust approach to generating reliable and accurate solubility data. The provided workflow diagram serves as a clear visual aid for the experimental process. By following these established methodologies, researchers in drug development and other scientific fields can effectively characterize the solubility profile of this compound, thereby facilitating its application in their respective areas of study.

Physical appearance and stability of 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for 2,6-Dibromo-4-methylpyridin-3-amine (CAS Number: 343036-73-7) is limited in publicly available literature. This guide summarizes the available information and provides data for closely related isomers and derivatives to serve as a reference for researchers. All data presented for isomers should be considered as reference points and not as validated data for this compound.

Core Compound Overview

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development as they serve as versatile scaffolds for the synthesis of complex organic molecules with potential biological activity. The bromine atoms at positions 2 and 6, and the amine group at position 3, offer multiple reactive sites for further chemical modifications.

Due to the limited availability of specific data for the title compound, this guide also includes information on the closely related isomer, 2-Amino-3,5-dibromo-4-methylpyridine (CAS: 3430-29-3) , to provide a comparative context for its potential physical and chemical properties.

Physical and Chemical Properties

The following tables summarize the available physical and chemical properties. It is crucial to note that the data for the target compound is sparse and, in some cases, inferred from supplier safety data sheets which may not explicitly name the compound. Data for the isomer is provided for comparison.

Table 1: Physical and Chemical Properties of this compound and a Key Isomer

| Property | This compound (CAS: 343036-73-7) | 2-Amino-3,5-dibromo-4-methylpyridine (CAS: 3430-29-3) |

| Molecular Formula | C₆H₆Br₂N₂ | C₆H₆Br₂N₂[1] |

| Molecular Weight | 265.93 g/mol | 265.93 g/mol [1] |

| Appearance | Solid (form not specified) | Off-white to light brown solid[2][3] |

| Melting Point | 60 - 63 °C | 123 - 124 °C[1][3] |

| Boiling Point | 248 °C | 276.5 ± 35.0 °C (Predicted)[1][3] |

| Density | Not Available | 1.990 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Not Available | Not specified |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation | Source |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Store locked up. | |

| Chemical Stability | Stable under recommended storage conditions. | |

| Incompatible Materials | Strong oxidizing agents. | [4] |

| Hazardous Decomposition | Forms explosive mixtures with air on intense heating. |

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine (Isomer)

This protocol describes the synthesis of the isomer, 2-Amino-3,5-dibromo-4-methylpyridine, and may serve as a starting point for developing a synthesis for the target compound.

Reaction: Bromination of 2-amino-4-methylpyridine.[3]

Materials:

-

2-amino-4-methylpyridine

-

72% Sulfuric acid

-

Bromine

-

50% Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in 72% sulfuric acid and cool the solution to 0°C in an ice bath.

-

Slowly add bromine (1.5 eq) dropwise while maintaining the reaction temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 18 hours.

-

Slowly pour the reaction mixture into ice water and adjust the pH to 10 with a 50% sodium hydroxide solution to precipitate the product.

-

Collect the solid product by filtration.

-

Extract the filtrate with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase and combine the resulting solid with the previously filtered product.

-

Purify the crude product by flash column chromatography (eluent: 2% methanol/dichloromethane) to yield the final product.[3]

Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the identity, purity, and stability of the compound.

Table 3: Recommended Analytical Techniques

| Technique | Purpose | General Protocol Outline |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and impurity profiling. | Column: C18 reverse-phase. Mobile Phase: Gradient of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). Detection: UV at a suitable wavelength. Sample Prep: Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase.[5] |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and structural confirmation. | Column: A suitable capillary column for amine analysis. Carrier Gas: Helium. Ionization: Electron Ionization (EI). Note: Derivatization may be required to improve volatility.[5] |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Unambiguous structural elucidation. | Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Experiments: ¹H NMR, ¹³C NMR, and potentially 2D correlation experiments (COSY, HSQC). |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | Sample Prep: KBr pellet or as a thin film. |

| Thermal Analysis (DSC/TGA) | Determination of melting point, decomposition temperature, and thermal stability. | Atmosphere: Nitrogen. Heating Rate: A standard rate, e.g., 10 °C/min. |

Safety and Handling

This compound and its isomers are hazardous materials that require strict safety precautions.

Table 4: GHS Hazard Information and Precautions

| Hazard | Statement | Precautionary Measures | Source |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. | |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. | |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. | |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. | |

| First Aid (Inhalation) | If inhaled, move to fresh air. Call a physician immediately. | Seek immediate medical attention. | |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. | Seek immediate medical attention. | |

| First Aid (Eyes) | Rinse out with plenty of water. Call an ophthalmologist. | Seek immediate medical attention. | |

| First Aid (Ingestion) | If swallowed, give two glasses of water to drink. Seek medical advice immediately. | Seek immediate medical attention. |

Logical Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridine derivative like this compound.

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

As no specific signaling pathways involving this compound have been identified in the literature, a diagram for such is not included. Researchers are encouraged to perform their own biological assays to determine the activity of this compound.

References

The Advent of Substituted Aminopyridines: A Technical Journey from Discovery to Clinical Application

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and mechanism of a pivotal class of neurological therapeutics.

Substituted aminopyridines represent a significant class of compounds that have carved a niche in the therapeutic landscape, particularly in the management of neurological disorders. Their journey from initial synthesis to clinical application is a testament to the intricate process of drug discovery and development. This technical guide delves into the core aspects of their history, key experimental protocols that defined their characterization, and the quantitative data that underpins their clinical use.

The Genesis of a Therapeutic Class: Discovery and Early Development

The story of substituted aminopyridines as therapeutic agents is largely centered around one key molecule: 4-aminopyridine (4-AP). While the compound itself was synthesized earlier, its potential as a potassium (K+) channel blocker was a pivotal discovery that paved the way for its clinical development. This blockade enhances neurotransmitter release at the neuromuscular junction and improves action potential conduction in demyelinated axons, forming the basis of its therapeutic effect.

The development of a stable, extended-release oral formulation of 4-aminopyridine, known as dalfampridine (and commercially as Ampyra® in the US and Fampyra® in other regions), marked a significant milestone. This development was spearheaded by Acorda Therapeutics and was a direct result of research initiated in the 1980s. The extended-release formulation was crucial for providing sustained plasma concentrations, thereby improving the safety and efficacy profile of the drug. Dalfampridine was approved by the U.S. Food and Drug Administration (FDA) in 2010 for the improvement of walking in patients with multiple sclerosis (MS).

Another important substituted aminopyridine is 3,4-diaminopyridine (3,4-DAP), which is used to treat Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that affects the neuromuscular junction.

Quantitative Insights: Pharmacokinetics and Efficacy

The clinical utility of substituted aminopyridines is underpinned by their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data for dalfampridine and 3,4-diaminopyridine.

Table 1: Pharmacokinetic Parameters of Dalfampridine (10 mg Extended-Release Tablet)

| Parameter | Value | Unit |

| Tmax (Time to Peak Plasma Concentration) | 3-4 | hours |

| Cmax (Peak Plasma Concentration) | ~25 | ng/mL |

| Half-life (t1/2) | 5.2 - 6.5 | hours |

| Bioavailability | 96 | % |

| Protein Binding | 97-99 | % |

| Metabolism | Minimal | - |

| Excretion | Primarily renal | - |

Data compiled from prescribing information.

Table 2: Clinical Efficacy of Dalfampridine in Multiple Sclerosis (MS)

| Clinical Trial Endpoint | Placebo | Dalfampridine (10 mg twice daily) | p-value |

| Responder Rate (% of patients with improved walking speed) | 8.3% | 34.8% | <0.001 |

| Mean Change in Walking Speed | 4.7 ft/sec | 25.2 ft/sec | <0.001 |

Data from pivotal Phase 3 clinical trials.

Core Experimental Methodologies

The characterization of substituted aminopyridines has relied on a variety of experimental techniques. Below are representative protocols for key experiments.

Synthesis of 4-Aminopyridine

Objective: To synthesize 4-aminopyridine from 4-chloropyridine.

Materials:

-

4-chloropyridine hydrochloride

-

Aqueous ammonia (28-30%)

-

Copper (II) sulfate (catalyst)

-

Autoclave or sealed reaction vessel

-

Sodium hydroxide

-

Organic solvent (e.g., chloroform, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., toluene)

Procedure:

-

A mixture of 4-chloropyridine hydrochloride, aqueous ammonia, and a catalytic amount of copper (II) sulfate is placed in a high-pressure autoclave.

-

The vessel is sealed and heated to approximately 150-200 °C for several hours. The high pressure and temperature facilitate the nucleophilic substitution of the chlorine atom with an amino group.

-

After cooling, the reaction mixture is made alkaline with the addition of sodium hydroxide.

-

The aqueous solution is extracted multiple times with an organic solvent like chloroform or ethyl acetate.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-aminopyridine is purified by recrystallization from a suitable solvent such as toluene to obtain the final product.

Electrophysiological Measurement of Potassium Channel Blockade

Objective: To determine the effect of a substituted aminopyridine on voltage-gated potassium channels using patch-clamp electrophysiology.

Materials:

-

Cell line expressing the target potassium channel (e.g., HEK293 cells transfected with Kv1.1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Test compound (e.g., 4-aminopyridine) dissolved in the extracellular solution

Procedure:

-

Cells are cultured on coverslips and placed on the stage of an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with the cell membrane.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Voltage steps are applied to the cell to elicit potassium currents, which are recorded by the amplifier.

-

A baseline recording of the potassium currents is obtained.

-

The extracellular solution containing the test compound (e.g., 4-aminopyridine) is perfused over the cell.

-

Potassium currents are recorded again in the presence of the compound.

-

The percentage of current inhibition is calculated to determine the blocking effect of the compound. This can be repeated at various concentrations to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for understanding the complex biological and developmental pathways associated with substituted aminopyridines.

Caption: Mechanism of action of 4-aminopyridine at the synapse.

An In-Depth Technical Guide to the Core Structural Features of 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key structural features, synthesis, and characterization of 2,6-Dibromo-4-methylpyridin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust framework for its study and application in research and drug development.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₆Br₂N₂. The core structure consists of a pyridine ring substituted with two bromine atoms at positions 2 and 6, a methyl group at position 4, and an amine group at position 3. This specific substitution pattern imparts distinct electronic and steric properties that are crucial for its reactivity and potential applications as a chemical intermediate.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analog Data) | 2,6-Dibromo-4-methylpyridine[1] | 2,6-Dibromopyridin-3-amine[2] |

| Molecular Formula | C₆H₆Br₂N₂ | C₆H₅Br₂N | C₅H₄Br₂N₂ |

| Molecular Weight | ~265.93 g/mol | 250.92 g/mol | 251.91 g/mol |

| Appearance | Likely a solid, potentially a brown powder[3] | White crystalline powder | Brown powder[3] |

| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents | Soluble in methanol, ethanol, dioxane, chloroform[3] |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be extrapolated from established methods for the halogenation and amination of pyridine rings. A common strategy involves the bromination of a suitable aminomethylpyridine precursor. For instance, the bromination of 3-aminopyridine using N-bromosuccinimide (NBS) in a DMSO/water mixture is a known method to produce 2,6-dibromo-3-aminopyridine[3]. A similar approach could be adapted for a 4-methyl-3-aminopyridine starting material.

The reactivity of the target molecule is dictated by the interplay of its substituents. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic aromatic substitution, although the steric hindrance from the bromine atoms at the 2 and 6 positions can influence reactivity. The amino group can act as a nucleophile and can be a site for further functionalization.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic proton signal (singlet) for the proton at the 5-position. - Methyl proton signal (singlet). - Amine proton signal (broad singlet). |

| ¹³C NMR | - Six distinct carbon signals corresponding to the pyridine ring carbons and the methyl carbon. Chemical shifts will be influenced by the bromine, methyl, and amino substituents. |

| FT-IR | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and methyl groups. - C=N and C=C stretching vibrations characteristic of the pyridine ring. - C-Br stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |

Crystallographic Data

As of the current literature survey, no single-crystal X-ray diffraction data is available for this compound. However, crystallographic data from a related compound, 2,6-dibromo-4-methylaniline, provides insight into the potential solid-state structure and intermolecular interactions.

Table 3: Example Crystallographic Data for a Related Compound: 2,6-Dibromo-4-methylaniline [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Features | - The bromine atoms are slightly displaced from the mean plane of the benzene ring. - The bond angles in the aromatic ring are notably distorted from the ideal 120°. - Intramolecular N—H⋯Br contacts are observed. - Molecules are linked by weak N—H⋯N hydrogen bonds into chains. |

It is plausible that this compound would exhibit similar packing features, including hydrogen bonding involving the amine group and the pyridine nitrogen.

Experimental Protocols

The following section outlines a generalized experimental protocol for the synthesis and characterization of this compound, based on methods for analogous compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of 2,6-dibromo-3-aminopyridine[3].

Materials:

-

4-methylpyridin-3-amine

-

N-bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

Dissolve 4-methylpyridin-3-amine in a mixture of DMSO and water at 0 °C.

-

Add N-bromosuccinimide (NBS) in portions to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the resulting solid by filtration and dry it.

-

Dissolve the dried solid in ethyl acetate, dry the solution with sodium sulfate, and filter.

-

Remove the solvent by vacuum evaporation to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) to determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathways and Applications

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its direct application in drug development. However, substituted pyridines are a common scaffold in medicinal chemistry, and this compound's reactive sites make it a valuable building block for the synthesis of more complex molecules with potential biological activity. Its utility lies in its potential as a versatile intermediate for creating libraries of compounds for screening in various drug discovery programs. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce diverse functionalities.

References

Potential Research Areas for 2,6-Dibromo-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The molecule 2,6-Dibromo-4-methylpyridin-3-amine presents a versatile scaffold for novel chemical library synthesis and drug discovery. Its key structural features—two reactive bromine atoms at the C2 and C6 positions, a nucleophilic amino group at C3, and a methyl group at C4—offer multiple avenues for chemical modification and functionalization. This technical guide explores potential research areas for this compound, providing a comprehensive overview of its synthetic utility and proposing its application in the development of kinase inhibitors, agents for neurodegenerative diseases, and novel heterocyclic systems. Detailed experimental protocols and structured data are provided to facilitate further investigation.

Introduction to this compound

The pyridine nucleus is a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds. The strategic placement of various substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This compound is a highly functionalized pyridine derivative that holds significant potential as a building block in organic synthesis and medicinal chemistry. The two bromine atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amino groups. The 3-amino group can act as a key pharmacophoric feature or be further derivatized to explore structure-activity relationships (SAR).

Physicochemical Properties

While specific experimental data for this compound is not widely available, the properties of a closely related isomer, 3,5-Dibromo-4-methylpyridin-2-amine, are provided below for reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Melting Point | 123-124 °C | [2] |

| Boiling Point | 276.5±35.0 °C (Predicted) | [2] |

| pKa | 2.52±0.50 (Predicted) | [2] |

| LogP | 2.3 (Predicted) | [1] |

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned starting from a commercially available aminomethylpyridine precursor, followed by a bromination step.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into an ice-water slurry and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Potential Research Area 1: Kinase Inhibitors

The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3][4][5] The amino group can form key hydrogen bond interactions with the hinge region of the kinase active site. The two bromine atoms on this compound provide ideal handles for introducing substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

dot

Caption: Signaling pathway for kinase inhibition using this compound derivatives.

Proposed Experiments and Protocols

A library of analogs can be synthesized via selective mono- or di-functionalization of the 2,6-dibromo positions using palladium-catalyzed cross-coupling reactions.

Table 1: Proposed Cross-Coupling Reactions for Library Synthesis

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | C-C bond formation |

| Buchwald-Hartwig | Primary/Secondary amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | C-N bond formation |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | C-C bond formation |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.[6]

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours, with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product via column chromatography.

The synthesized compounds should be screened against a panel of kinases to determine their inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Setup: Perform kinase assays in a suitable buffer containing the kinase, a peptide substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, for example, using a fluorescence-based method or radiometric assay.

-

Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Potential Research Area 2: Modulators of Protein Aggregation in Neurodegenerative Diseases

Substituted pyridines, particularly those with 2,6-diaminopyridine motifs, have been investigated as inhibitors of β-amyloid (Aβ) aggregation, a key pathological event in Alzheimer's disease.[1] The 2,6-disubstituted pyridine core can interact with the β-sheet structure of Aβ aggregates through hydrogen bonding.

dot

Caption: Experimental workflow for investigating Aβ aggregation inhibitors.

Proposed Experiments and Protocols

A series of 2,6-diaminopyridine derivatives can be synthesized from this compound via a double Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Di-amination

-

Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq), the desired amine (2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 2.5 eq) in a reaction vessel.[7][8]

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

This assay is used to monitor the formation of amyloid fibrils in the presence of potential inhibitors.

Experimental Protocol: ThT Assay

-

Preparation: Prepare solutions of Aβ peptide, Thioflavin T, and the test compounds in a suitable buffer.

-

Incubation: Mix the Aβ peptide with the test compounds at various concentrations and incubate at 37 °C to induce aggregation.

-

Measurement: At different time points, add Thioflavin T to the samples and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

-

Analysis: An increase in fluorescence indicates Aβ fibril formation. Plot fluorescence intensity versus time to determine the extent of inhibition by the test compounds.

Potential Research Area 3: Synthesis of Novel Heterocyclic Scaffolds

The highly functionalized nature of this compound makes it an excellent starting material for the synthesis of novel fused heterocyclic systems. The amino and bromo groups can participate in intramolecular cyclization reactions to form new ring systems with potential biological activities.

dot

References

- 1. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

In-Depth Technical Guide to the Safety and Handling of 2,6-Dibromo-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,6-Dibromo-4-methylpyridin-3-amine (CAS No. 126354-83-4). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely. Due to the limited publicly available safety data for this specific compound, this guide also draws upon information from structurally related bromo-methylpyridine derivatives to provide a more complete, albeit provisional, safety profile. A comprehensive risk assessment should be conducted before handling this compound.

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | frastructure | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | frastructure | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | frastructure | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | frastructure | Warning | H335: May cause respiratory irritation |

Note: The GHS classification presented above is inferred from available data on similar chemical structures and should be treated as a preliminary hazard assessment.

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following table outlines the recommended personal protective equipment.

| Protection Type | Recommended Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if ventilation is inadequate or if handling large quantities. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following table provides first aid guidance.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols and Methodologies

Currently, there are no standardized, publicly available experimental protocols specifically detailing the safe use of this compound in research applications. All experimental work should be preceded by a thorough literature review and a comprehensive, experiment-specific risk assessment.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of chemical compounds.

This comprehensive guide is intended to promote a strong safety culture when handling this compound. Researchers, scientists, and drug development professionals are encouraged to use this document as a starting point for developing their own specific safety protocols in conjunction with their institution's environmental health and safety guidelines.

Navigating the Supply and Synthesis of 2,6-Dibromo-4-methylpyridin-3-amine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, accessing specialized chemical intermediates is a critical step in the discovery pipeline. This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for the niche building block, 2,6-Dibromo-4-methylpyridin-3-amine (CAS No. 144869-83-2). While direct commercial sources for this specific compound are limited, this guide consolidates available supplier information and presents a plausible synthetic approach based on established chemical principles for related molecules.

Commercial Availability

Direct, off-the-shelf commercial suppliers for this compound are not abundant, suggesting its status as a specialized or custom-synthesis compound. However, a deuterated isotopologue is available from at least one supplier, which may be of interest for specific research applications such as metabolic studies.

Table 1: Commercial Supplier Data for 2,6-Dibromo-4-(methyl-d3)pyridin-3-amine

| Supplier | Product Name | Purity | Molecular Formula | Molecular Weight |

| Key Organics | 2,6-dibromo-4-(methyl-d3)pyridin-3-amine | >95% | C₆H₃D₃Br₂N₂ | 268.95 |

Physicochemical Properties

Below is a summary of key physicochemical properties for a closely related, non-deuterated analogue, 3,5-Dibromo-4-methylpyridin-2-amine (CAS 3430-29-3), which can serve as an estimate.

Table 2: Physicochemical Data for 3,5-Dibromo-4-methylpyridin-2-amine

| Property | Value |

| Molecular Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.93 g/mol [1][2] |

| Form | Solid[1] |

| Melting Point | 123-124 °C[1] |

| Boiling Point | 276.5 ± 35.0 °C[1] |

Proposed Synthetic Protocol

Given the sparse availability of the target compound, a viable option for researchers is laboratory-scale synthesis. While a specific protocol for this compound is not readily found in the searched literature, a general multi-step synthesis can be proposed based on common organic chemistry reactions for pyridine systems. A potential pathway could start from a more accessible precursor like 4-methylpyridin-3-amine and involve a regioselective bromination step.

Experimental Workflow: Proposed Synthesis of this compound

The following diagram outlines a logical workflow for the synthesis, purification, and analysis of the target compound.

Caption: Proposed workflow for synthesis and purification.

Detailed Methodology:

-

Amine Protection: The starting material, 4-methylpyridin-3-amine, would first have its amino group protected to prevent side reactions and to help direct the bromination. This can be achieved by reacting it with an acetylating agent like acetic anhydride.

-

Bromination: The protected intermediate is then subjected to bromination. An electrophilic brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be used. The reaction conditions (temperature, stoichiometry of the brominating agent) would need to be carefully controlled to achieve dibromination at the desired 2 and 6 positions of the pyridine ring.

-

Deprotection: Following bromination, the protecting group on the amine is removed, typically via acid or base hydrolysis, to yield the crude desired product.

-

Workup and Purification: The reaction mixture would undergo a standard aqueous workup, including extraction with an organic solvent. The crude product would then be purified, likely through flash column chromatography on silica gel, followed by recrystallization to obtain the final product of high purity.

-

Analysis: The identity and purity of the final compound should be confirmed using standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Role in Drug Discovery and Development